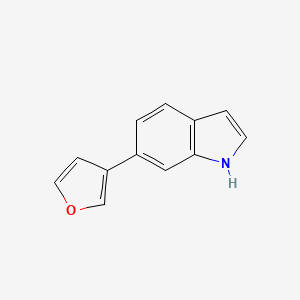

6-(Furan-3-yl)-1H-indole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-(furan-3-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-2-10(11-4-6-14-8-11)7-12-9(1)3-5-13-12/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESUSXJVWJHEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696283 | |

| Record name | 6-(Furan-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-05-2 | |

| Record name | 6-(3-Furanyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Furan-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Furan 3 Yl 1h Indole and Its Analogues

Novel Synthetic Routes and Strategies

The synthesis of 6-(furan-3-yl)-1H-indole and its analogues benefits from modern organic chemistry's focus on efficiency, selectivity, and sustainability. Novel strategies are moving away from classical, often multi-step, syntheses that may require harsh conditions or pre-functionalized starting materials. rsc.org The current emphasis is on methods that construct the core indole-furan linkage in a more direct and atom-economical fashion.

Catalytic Approaches in C-C Bond Formation

Catalysis is central to the modern synthesis of complex molecules, and the formation of the C-C bond between an indole (B1671886) and a furan (B31954) ring is no exception. These methods offer pathways that are often milder and more efficient than stoichiometric reactions, providing access to a wide range of analogues.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern C-C bond formation. For the synthesis of this compound, established methods like the Suzuki-Miyaura and Stille couplings represent highly reliable and versatile strategies.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. To synthesize the target compound, this would typically involve the coupling of 6-bromo-1H-indole (or a suitably protected version) with furan-3-boronic acid. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. Microwave heating has been shown to improve yields and reduce side-product formation in Suzuki-Miyaura reactions involving indole scaffolds. nih.gov

The Stille reaction provides an alternative route, coupling an organotin reagent with an organohalide, also catalyzed by palladium. wikipedia.org In this context, one could react 6-bromo-1H-indole with 3-(tributylstannyl)furan. While effective, a significant drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts. organic-chemistry.org Nevertheless, it remains a valuable tool, and syntheses of indolyl-furanoids have historically relied on this approach. rsc.org

| Reaction | Organometallic Reagent | Halide/Pseudohalide Partner | Catalyst System (Typical) | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura Coupling | Furan-3-boronic acid | 6-Bromo-1H-indole | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Low toxicity of boron reagents; Commercially available reagents. | Base sensitivity of some substrates. |

| Stille Coupling | 3-(Tributylstannyl)furan | 6-Bromo-1H-indole | Pd(PPh₃)₄ | Tolerant of many functional groups; Stable organostannane reagents. | High toxicity of tin compounds; Stoichiometric tin waste. |

A more recent and highly atom-economical approach is the direct oxidative C-H/C-H coupling of indoles and furans. This strategy avoids the need for pre-functionalization (halogenation or organometallic preparation) of the coupling partners. Research has demonstrated the efficacy of using inexpensive, earth-abundant metal catalysts like copper(II) and iron(III) to facilitate this transformation. researchgate.netnih.govchemrxiv.org

In a typical reaction, an indole and a furan are coupled in the presence of a metal salt and an oxidant. A notable advancement is the use of air or molecular oxygen as the terminal oxidant, which is both environmentally benign and cost-effective. nih.govresearchgate.netrsc.org The proposed mechanism involves the chemoselective single-electron transfer (SET) oxidation of the more electron-rich indole by the metal catalyst (e.g., Cu(II)) to form an indole radical cation. nih.govresearchgate.net This electrophilic intermediate is then trapped by the nucleophilic furan at its α-carbon to form the new C-C bond. nih.gov This methodology provides direct access to a variety of indolyl-furan compounds. researchgate.netrsc.org

| Catalyst | Oxidant | Substrates | Key Features | Reference |

| CuCl₂·2H₂O | Air | Indoles, Furans | Earth-abundant catalyst; Green oxidant; No external ligand needed. | nih.gov |

| FeCl₃·6H₂O | Oxygen | Indoles, Furans | Extremely cheap catalyst; Enables two-fold oxidative coupling. | chemrxiv.org |

Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under exceptionally mild conditions. acs.org This approach uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer processes to generate radical intermediates. mdpi.comrsc.org These reactive species can then engage in bond-forming reactions.

For the synthesis of indole-furan scaffolds, photoredox catalysis can be envisioned to proceed via several pathways. For instance, a photocatalyst could reduce a 6-haloindole to generate an aryl radical, which is then trapped by furan. Alternatively, a furan-3-yl radical could be generated from a suitable precursor and coupled with the indole. The mild reaction conditions, often at room temperature, and the use of light as a traceless and renewable reagent make this a highly attractive strategy. aablocks.com Recent studies have shown the dearomative functionalization of heteroarenes like indoles and furans by combining photoredox catalysis with a hydrogen atom transfer (HAT) agent, opening new avenues for creating complex structures. rsc.org

Multicomponent Reaction (MCR) Strategies for Indole-Furan Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a rapid and efficient route to molecular complexity. mdpi.com This approach is highly valued for its atom economy and for reducing the number of synthetic steps and purification processes.

Several MCRs have been developed to construct indole-furan scaffolds. A notable example is the one-pot, three-component reaction between an indole, an arylglyoxal, and Meldrum's acid. mdpi.comresearchgate.net This telescoped reaction proceeds through an initial condensation to form a Michael acceptor, which is then attacked by the indole, followed by cyclization and isomerization to yield a 4-(1H-indol-3-yl)-furan-2(5H)-one derivative. mdpi.com Another reported MCR involves the reaction of 3-cyanoacetyl indole, an aldehyde (like furan-2-carboxaldehyde), and 1H-tetrazole-5-amine to create a complex heterocyclic system containing the indole-furan linkage. nih.gov Such strategies are powerful for generating libraries of structurally diverse compounds from simple building blocks.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly guiding the development of new synthetic methods, and the synthesis of this compound is no exception. Many of the advanced methodologies discussed align with these principles.

Atom Economy : Oxidative C-H/C-H couplings and MCRs are prime examples of atom-economical reactions. They incorporate a majority of the atoms from the starting materials into the final product, minimizing waste. nih.govmdpi.com

Use of Catalysis : The shift from stoichiometric reagents to catalytic systems, particularly those using earth-abundant metals like copper and iron instead of precious metals like palladium, is a key green advancement. chemrxiv.orgrsc.org

Energy Efficiency : Photoredox catalysis utilizes visible light as a renewable energy source, often allowing reactions to proceed at ambient temperature, thereby reducing the energy consumption associated with heating. rsc.orgacs.org

Safer Solvents and Reagents : The use of air or oxygen as the oxidant in oxidative couplings is a significant improvement over hazardous and wasteful stoichiometric oxidants. nih.gov Furthermore, developing reactions that can proceed under solvent-free mechanochemical conditions represents a frontier in green synthesis. mdpi.com

By embracing these principles, chemists can develop synthetic routes to this compound and its analogues that are not only efficient and high-yielding but also environmentally responsible. ajchem-a.com

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is paramount for optimizing synthetic routes to this compound. The primary methods for constructing the key C-C bond between the indole and furan rings are transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.

Reaction Pathway Elucidation

The formation of this compound via a Suzuki-Miyaura coupling would typically involve the reaction of a 6-haloindole (e.g., 6-bromo-1H-indole) with furan-3-boronic acid. The catalytic cycle, generally accepted for these transformations, is initiated by the oxidative addition of the 6-haloindole to a low-valent palladium(0) complex. This is followed by transmetalation with the furan-3-boronic acid derivative and subsequent reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.

Alternatively, a Stille coupling would utilize a 6-haloindole and a furan-3-stannane derivative. The mechanistic pathway is similar to the Suzuki reaction, with the key difference being the transmetalation step involving the organotin reagent. While often faster, Stille couplings have the disadvantage of using toxic tin reagents. chemicalforums.comorganic-chemistry.org

For direct C-H functionalization approaches, a plausible pathway involves the palladation of the indole C-H bond, often directed by the nitrogen atom, followed by coupling with a furan derivative. uri.edu Another proposed mechanism for the oxidative coupling of indoles with furans involves the single-electron transfer (SET) oxidation of the indole to a radical cation, which is then attacked by the nucleophilic furan ring. nih.gov

A proposed reaction mechanism for the formation of a furan-2(5H)-one derivative containing an indole fragment involves the initial condensation of Meldrum's acid with an arylglyoxal to form a Michael acceptor. Subsequent addition of indole to this intermediate, followed by acid-catalyzed intramolecular cyclization, leads to the final product. mdpi.com

Transition State Analysis

Computational studies on related indole arylation reactions have provided insights into the transition states of the key steps. For the Suzuki-Miyaura reaction, the reductive elimination step is often the rate-determining step. The geometry of the transition state for this step is critical in determining the efficiency of the reaction. For C-H activation pathways, the concerted metalation-deprotonation (CMD) mechanism is often invoked, where the transition state involves the simultaneous cleavage of the C-H bond and formation of the carbon-metal bond. uri.edu

Kinetic Studies and Rate Determining Steps

Kinetic studies on Suzuki-Miyaura and Stille couplings often reveal complex dependencies on catalyst, ligand, base, and substrate concentrations. In many Suzuki reactions, the transmetalation step is the rate-determining step. However, this can be influenced by the specific substrates and reaction conditions. For Stille couplings, the rate can be less dependent on the base, which can be an advantage for certain substrates. chemicalforums.com In a comparative study for the synthesis of the indole alkaloid hippadine, the Suzuki reaction proved to be higher yielding than the Stille reaction. researchgate.net The addition sequence of reagents can also be crucial; for instance, in certain palladium-catalyzed reactions, the oxidative addition to the palladium complex should precede the addition of other reagents for optimal results. nih.gov

Yield Optimization and Process Chemistry Considerations

The transition from laboratory-scale synthesis to large-scale production of this compound necessitates a focus on yield optimization, process robustness, and impurity control.

Scale-Up Synthesis Methodologies

For the large-scale synthesis of indole derivatives, factors such as catalyst loading, reaction time, temperature control, and purification methods become critical. A scalable synthesis of an indole-core intermediate for the drug alectinib (B1194254) involved an intramolecular reductive cyclization, which was successfully scaled up to produce 13.6 g of the product with high purity (>99.5%). oup.com The choice of solvent is also crucial for scalability; for instance, in a Cu(II)-catalyzed aerobic oxidative coupling of furans with indoles, a mixture of EtOH/CH3CN was found to be optimal for solubility and yield. nih.gov

The following table outlines key parameters that would need optimization for a scalable Suzuki-Miyaura synthesis of this compound.

| Parameter | Laboratory Scale | Scale-Up Considerations |

| Catalyst Loading | 1-5 mol% | Aim for <0.1 mol% to reduce cost and metal contamination. |

| Ligand | Often phosphine-based (e.g., PPh₃) | Explore more robust and air-stable ligands. |

| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Use of milder, more soluble, and cost-effective bases. |

| Solvent | Anhydrous organic solvents (e.g., Dioxane, Toluene) | Use of safer, greener, and more easily recoverable solvents. |

| Purification | Column Chromatography | Crystallization, extraction, and filtration are preferred. |

| Reaction Time | Monitored by TLC/LC-MS | Optimized for maximum conversion and minimal side products. |

| Temperature | Often elevated temperatures | Precise temperature control to ensure consistency and safety. |

This table is a hypothetical representation for the scale-up synthesis of this compound based on general principles of process chemistry.

Impurity Profiling and Control Strategies

During the synthesis of complex molecules like this compound, various impurities can form. A thorough understanding of potential side reactions is crucial for developing control strategies. nih.gov In the synthesis of the antipsychotic drug sertindole, which contains an indole core, impurities were identified and synthesized to confirm their structures, allowing for better process control. researchgate.netd-nb.info

Potential impurities in the synthesis of this compound could arise from:

Homocoupling: Dimerization of the starting 6-haloindole or furan-3-boronic acid.

Dehalogenation: Reduction of the 6-haloindole starting material.

Positional Isomers: Coupling at other positions of the indole or furan rings, if selectivity is not perfect.

Residual Catalyst/Reagents: Palladium, tin, or boron impurities in the final product.

Impurity control strategies would involve:

Reaction Optimization: Fine-tuning reaction parameters (temperature, stoichiometry, catalyst system) to minimize side product formation.

Raw Material Control: Ensuring the purity of starting materials and reagents.

In-process Controls: Monitoring the reaction progress to stop it at the optimal point.

Purification Development: Designing robust crystallization or extraction procedures to effectively remove impurities. spirochem.com

The following table lists potential impurities and their likely sources in a Suzuki-Miyaura synthesis of this compound.

| Impurity Name | Structure | Likely Source |

| 6,6'-Bi-1H-indole | Indole-Indole Dimer | Homocoupling of 6-bromo-1H-indole |

| 3,3'-Bifuran | Furan-Furan Dimer | Homocoupling of furan-3-boronic acid |

| 1H-Indole | Dehalogenation of 6-bromo-1H-indole | |

| Isomeric (Furan-2-yl)-1H-indoles | Impurities in furan-3-boronic acid or side reactions |

This table presents hypothetical impurities for the synthesis of this compound.

Advanced Spectroscopic and Analytical Characterization of 6 Furan 3 Yl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution and the solid state. For a molecule like 6-(Furan-3-yl)-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its intricate proton and carbon framework.

Advanced 1D NMR Techniques for Structural Elucidation

The 1H NMR spectrum of this compound is expected to reveal distinct signals for each of the nine protons. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the indole ring (H-2, H-3, H-4, H-5, and H-7) and the furan (B31954) ring (H-2', H-4', and H-5') would exhibit characteristic chemical shifts and coupling patterns. For instance, the H-3 proton of the indole would likely be a triplet coupled to the H-2 protons, while the aromatic protons would show a more complex pattern of doublets and triplets depending on their coupling constants.

The 13C NMR spectrum provides crucial information on the carbon skeleton. The spectrum would display eleven distinct signals corresponding to each carbon atom in the this compound structure. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons adjacent to heteroatoms (nitrogen and oxygen) and those in the aromatic systems appearing at characteristic downfield positions.

| Proton (1H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH | > 8.0 | br s | - |

| H-2 | 7.2 - 7.4 | t | ~2.5 |

| H-3 | 6.5 - 6.7 | t | ~2.5 |

| H-4 | 7.5 - 7.7 | d | ~8.0 |

| H-5 | 7.0 - 7.2 | dd | ~8.0, ~1.5 |

| H-7 | 7.3 - 7.5 | d | ~1.5 |

| H-2' | 7.8 - 8.0 | s | - |

| H-4' | 6.7 - 6.9 | s | - |

| H-5' | 7.4 - 7.6 | s | - |

| Carbon (13C) | Predicted Chemical Shift (ppm) |

| C-2 | 123 - 125 |

| C-3 | 102 - 104 |

| C-3a | 128 - 130 |

| C-4 | 120 - 122 |

| C-5 | 110 - 112 |

| C-6 | 135 - 137 |

| C-7 | 118 - 120 |

| C-7a | 130 - 132 |

| C-2' | 142 - 144 |

| C-3' | 125 - 127 |

| C-4' | 108 - 110 |

| C-5' | 140 - 142 |

2D NMR Experiments for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the furan and indole rings, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the 1H-1H coupling networks within the indole and furan rings, confirming the positions of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded 1H and 13C nuclei, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is critical for identifying the connectivity of quaternary carbons and for confirming the linkage between the furan and indole moieties. Correlations between the furan protons (e.g., H-2', H-4') and the C-6 carbon of the indole ring would provide unequivocal proof of the 6-(furan-3-yl) substitution pattern.

Solid-State NMR Studies

While solution-state NMR provides information on the time-averaged structure of a molecule, solid-state NMR (ssNMR) can offer insights into the molecular structure and packing in the crystalline state. For this compound, ssNMR could be used to study polymorphism, identify intermolecular interactions such as hydrogen bonding involving the indole NH, and determine the precise molecular conformation in the solid phase.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C12H9NO), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula with high accuracy.

Expected HRMS Data:

Molecular Formula: C12H9NO

Calculated Monoisotopic Mass: 183.0684 g/mol

Expected [M+H]+: 184.0757

Furthermore, fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. The cleavage of the bond between the indole and furan rings, as well as fragmentations within the individual ring systems, would provide further structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

Expected IR and Raman Data:

N-H Stretch: A characteristic sharp peak in the IR spectrum around 3400-3500 cm-1 would confirm the presence of the indole N-H group.

C-H Aromatic Stretch: Bands in the region of 3000-3100 cm-1 would correspond to the C-H stretching vibrations of the aromatic indole and furan rings.

C=C Aromatic Stretch: Multiple sharp absorptions between 1400 and 1600 cm-1 are expected, corresponding to the C=C stretching vibrations within the fused aromatic system.

C-O-C Stretch: The furan ring's ether linkage would likely produce a strong C-O-C stretching band in the IR spectrum, typically in the 1000-1300 cm-1 region.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic rings, which often show strong Raman signals.

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure Determination

The definitive determination of the three-dimensional atomic arrangement of this compound in the solid state is achieved through single-crystal X-ray diffraction (SCXRD). creative-biostructure.comcarleton.edu This powerful analytical technique provides precise information regarding the molecule's conformation, as well as the nature of the intermolecular interactions that govern the crystal packing. mdpi.com Although a specific crystallographic study for this compound is not publicly available at the time of this writing, the principles of the method and the expected structural features can be discussed based on extensive studies of related indole and furan-containing heterocyclic compounds. mkuniversity.ac.innih.gov

To perform SCXRD analysis, a high-quality single crystal of the compound is required. uwaterloo.ca This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. carleton.edu By systematically rotating the crystal and collecting thousands of these reflections, a complete dataset is obtained. creative-biostructure.com

The analysis of this dataset allows for the calculation of the electron density map of the unit cell, which is the smallest repeating unit of the crystal lattice. From this map, the positions of the individual atoms can be determined, yielding a detailed molecular structure. iastate.edu The key parameters obtained from a successful crystallographic analysis include:

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Crystal System and Space Group: These describe the symmetry of the crystal lattice. mkuniversity.ac.in

Atomic Coordinates: The precise (x, y, z) position of each atom in the unit cell.

Bond Lengths, Bond Angles, and Torsion Angles: These define the molecular geometry and conformation. mkuniversity.ac.in

For a molecule like this compound, crystallographic analysis would precisely define the dihedral angle between the indole and furan rings, revealing the degree of planarity or twist in the molecule's ground state in the solid phase.

Furthermore, the analysis elucidates the supramolecular architecture, which is dictated by non-covalent intermolecular interactions. mdpi.com In the case of indole derivatives, the crystal packing is often dominated by specific interactions. nih.gov For this compound, the following interactions would be anticipated:

N-H···π Interactions: The indole N-H group is a potent hydrogen bond donor and can interact with the π-electron system of an adjacent furan or indole ring. nih.gov

π–π Stacking: The aromatic indole and furan rings can engage in stacking interactions, contributing to the stability of the crystal lattice. nih.govmdpi.com The distances and geometry (e.g., parallel-displaced or T-shaped) of these interactions would be precisely determined.

The combination of these interactions leads to the formation of a stable, three-dimensional crystalline solid. Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts. najah.edu

While awaiting experimental data for this compound, a representative table of the kind of crystallographic data that would be obtained is presented below.

Table 1: Representative Crystallographic Data Table. This table is for illustrative purposes only and does not represent experimental data for this compound.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₂H₉NO |

| Formula Weight | 183.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.891(2) |

| b (Å) | 14.567(4) |

| c (Å) | 10.345(3) |

| α (°) | 90 |

| β (°) | 105.2(1) |

| γ (°) | 90 |

| Volume (ų) | 856.4(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.421 |

| Absorption Coefficient (mm⁻¹) | 0.092 |

| Temperature (K) | 293(2) |

Potential Applications in Scientific Research

Role as a Key Intermediate in Medicinal Chemistry

Given the wide range of biological activities associated with both indole (B1671886) and furan (B31954) derivatives, 6-(Furan-3-yl)-1H-indole represents a valuable scaffold for medicinal chemistry. Its primary role is likely as a key intermediate or building block for the synthesis of more elaborate molecules. By further functionalizing the indole nitrogen, the C3 position, or other sites on the aromatic rings, chemists can generate libraries of novel compounds for screening against various biological targets, such as protein kinases, GPCRs, or enzymes involved in cancer and infectious diseases. nih.govbohrium.com

Use in the Development of Novel Organic Materials

Bi-heterocyclic aromatic compounds are of interest in materials science for their electronic and photophysical properties. Molecules containing linked indole and furan rings have the potential to be fluorescent. This property could be exploited in the development of organic light-emitting diodes (OLEDs), chemical sensors (chemosensors), or fluorescent probes for biological imaging. The extended π-conjugated system of such molecules could also be useful for creating organic semiconductors.

Advanced and Emerging Synthetic Strategies

Modern Catalytic Systems (e.g., Photocatalysis, C-H Activation)

While traditional cross-coupling is effective, modern synthetic chemistry offers more advanced strategies. Photocatalysis, using visible light to drive reactions, provides a milder and more sustainable alternative for forging C-C bonds. Direct C-H activation/arylation is another powerful tool that bypasses the need for halogenated starting materials, making synthetic routes more atom-economical and efficient. These methods could be applied to either the synthesis of the core scaffold or its subsequent functionalization.

Application of Flow Chemistry in Heterocyclic Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages for the synthesis of heterocyclic compounds. These include improved safety, better control over reaction parameters (temperature, pressure, time), and easier scalability. The synthesis of 6-(Furan-3-yl)-1H-indole or its derivatives could potentially be optimized using flow reactors, particularly for multi-step sequences or for reactions that are difficult to control in batch.

Computational Approaches in Designing Indole-Furan Hybrids

Computational chemistry and molecular modeling are increasingly integral to modern chemical research. For indole-furan hybrids, computational tools can be used to predict their three-dimensional structures, electronic properties, and potential for binding to biological targets. bohrium.com This in silico approach allows researchers to design and prioritize novel derivatives with desired properties before committing to their synthesis, thus accelerating the discovery process for new drugs or materials.

Future Perspectives and Research Directions

Exploration of Uncharted Biological Activities

The future of 6-(Furan-3-yl)-1H-indole lies in its use as a platform for discovery. A systematic exploration of its derivatives against a wide panel of biological targets is warranted. Based on the known pharmacology of related structures, promising areas for investigation include anticancer, anti-neurodegenerative, and antimicrobial activities.

Development of More Efficient and Sustainable Synthetic Protocols

A key research direction will be the development of more efficient and environmentally benign methods for the synthesis of this compound and its analogues. The application of C-H activation, photocatalysis, and flow chemistry will be crucial in achieving these goals, reducing waste, and making these valuable compounds more accessible.

Investigation into Novel Material Science Applications

The potential of indole-furan hybrids in materials science remains largely untapped. Future research should focus on synthesizing a range of derivatives and systematically investigating their photophysical and electronic properties. This could lead to the discovery of new organic materials with applications in fields such as flexible electronics, photovoltaics, and advanced sensor technology.

常见问题

Q. What are the standard synthetic protocols for 6-(Furan-3-yl)-1H-indole, and how can purity be validated?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example, this compound (compound 32) is synthesized using furan-3-boronic acid MIDA ester under palladium catalysis, yielding 7% after purification via column chromatography . Key validation steps include:

- 1H NMR analysis : Signals at δ 6.37–6.40 (m, 1H) and 7.77 (t, J = 1.8 Hz, 1H) confirm furan and indole ring integration .

- IR spectroscopy : A ν 3384 cm⁻¹ peak indicates N-H stretching of the indole moiety .

- Mass spectrometry : ESI-MS confirms the molecular ion (e.g., m/z 382.2 for derivatives) .

Q. How can researchers optimize low-yield synthesis of this compound derivatives?

Low yields (e.g., 4–7% for compound 9 and 32) may arise from steric hindrance or competing side reactions . Mitigation strategies include:

- Catalyst tuning : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to enhance cross-coupling efficiency.

- Solvent optimization : Replace DMF with toluene to minimize polar protic side reactions.

- Temperature control : Gradual heating (60–80°C) improves regioselectivity in heterocyclic couplings .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- 13C NMR : Assigns quaternary carbons (e.g., furan C-3 at δ 110–115 ppm) and distinguishes substituents .

- 19F NMR : Detects fluorine in fluorinated analogs (e.g., δ -120 ppm for 6-fluoro derivatives) .

- HRMS : Validates molecular formula (e.g., m/z 381.45 for C21H19NO4S) with <2 ppm error .

Advanced Research Questions

Q. How do structural modifications (e.g., thioether or trimethoxy groups) affect the bioactivity of this compound?

Derivatives like 3-[(3,4,5-trimethoxyphenyl)thio]-6-(Furan-3-yl)-1H-indole (compound 9) exhibit enhanced tubulin polymerization inhibition (IC₅₀ = 1.2 µM) compared to unsubstituted analogs . Methodological insights:

- SAR studies : Introduce electron-withdrawing groups (e.g., -SPh) to improve binding to tubulin’s colchicine site.

- Cytotoxicity assays : Use MTT tests on HeLa cells to compare EC₅₀ values between analogs .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in anticancer activity (e.g., variable IC₅₀ across studies) may stem from:

- Assay variability : Standardize cell lines (e.g., MDA-MB-231 vs. MCF-7) and incubation times (48 vs. 72 hrs).

- Solubility issues : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays .

Q. What mechanistic insights explain the dual antioxidant and pro-apoptotic effects of this compound?

- ROS scavenging : Electron-rich furan and indole rings quench free radicals (IC₅₀ = 15 µM in DPPH assays) .

- Mitochondrial targeting : Indole derivatives disrupt ΔΨm in cancer cells, measured via JC-1 staining .

- Caspase activation : Western blotting for cleaved caspase-3 confirms apoptosis induction .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for this compound derivatives?

- Dose range : Test 0.1–100 µM to capture EC₅₀ (typically 1–20 µM for cytotoxic indoles) .

- Controls : Include paclitaxel (positive control) and vehicle (DMSO) to normalize data .

Q. What statistical methods are appropriate for analyzing SAR data?

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

- Cluster analysis : Group compounds by functional groups (e.g., thioethers vs. methoxy) to identify activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。